molecular formula C25H28ClO4PS2 B14403115 [1-(1,3-Dithian-2-yl)propan-2-yl](triphenyl)phosphanium perchlorate CAS No. 89637-34-3

[1-(1,3-Dithian-2-yl)propan-2-yl](triphenyl)phosphanium perchlorate

Cat. No.: B14403115
CAS No.: 89637-34-3
M. Wt: 523.0 g/mol
InChI Key: ZYZZRGMHVDLCKE-UHFFFAOYSA-M
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Description

1-(1,3-Dithian-2-yl)propan-2-ylphosphanium perchlorate is a complex organophosphorus compound that features a dithiane ring and a triphenylphosphonium group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-Dithian-2-yl)propan-2-ylphosphanium perchlorate typically involves the reaction of 1,3-dithiane with a suitable alkylating agent to form the dithiane derivative. This intermediate is then reacted with triphenylphosphine to introduce the triphenylphosphonium group. The final step involves the addition of perchloric acid to form the perchlorate salt. The reaction conditions often require the use of a solvent such as dichloromethane and may involve heating to facilitate the reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring the purity of reagents, and implementing safety measures for handling perchloric acid and other reactive chemicals.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Dithian-2-yl)propan-2-ylphosphanium perchlorate can undergo various chemical reactions, including:

    Oxidation: The dithiane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol or alcohol derivatives.

    Substitution: The triphenylphosphonium group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted phosphonium salts, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, 1-(1,3-Dithian-2-yl)propan-2-ylphosphanium perchlorate is used as a reagent for the protection of carbonyl compounds. The dithiane ring acts as a protecting group, allowing for selective reactions at other sites of the molecule .

Biology and Medicine

The compound’s unique structure makes it a candidate for studying enzyme interactions and potential pharmaceutical applications. Its ability to form stable complexes with various biomolecules can be exploited in drug design and development.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials and as a catalyst in organic reactions. Its stability and reactivity make it suitable for various manufacturing processes .

Mechanism of Action

The mechanism of action of 1-(1,3-Dithian-2-yl)propan-2-ylphosphanium perchlorate involves its ability to form stable intermediates and transition states during chemical reactions. The dithiane ring provides stability through resonance, while the triphenylphosphonium group can participate in electron transfer processes. These properties enable the compound to act as an effective catalyst and reagent in various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 1-(1,3-Dithian-2-yl)propan-2-ylphosphanium perchlorate apart is the combination of the dithiane ring and the triphenylphosphonium group. This dual functionality provides enhanced stability and reactivity, making it a versatile reagent in both laboratory and industrial settings.

Properties

CAS No.

89637-34-3

Molecular Formula

C25H28ClO4PS2

Molecular Weight

523.0 g/mol

IUPAC Name

1-(1,3-dithian-2-yl)propan-2-yl-triphenylphosphanium;perchlorate

InChI

InChI=1S/C25H28PS2.ClHO4/c1-21(20-25-27-18-11-19-28-25)26(22-12-5-2-6-13-22,23-14-7-3-8-15-23)24-16-9-4-10-17-24;2-1(3,4)5/h2-10,12-17,21,25H,11,18-20H2,1H3;(H,2,3,4,5)/q+1;/p-1

InChI Key

ZYZZRGMHVDLCKE-UHFFFAOYSA-M

Canonical SMILES

CC(CC1SCCCS1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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